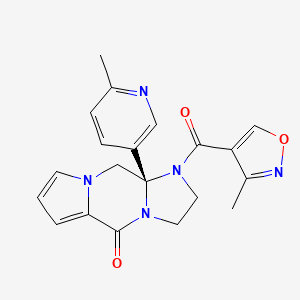
Enzaplatovir
Vue d'ensemble
Description
Enzaplatovir is a small molecule drug that acts as an inhibitor of the Respiratory Syncytial Virus (RSV) . It is also known by the synonyms BTA C585, BTA-585, and BTA-C585 .
Molecular Structure Analysis
The molecular formula of Enzaplatovir is C20H19N5O3 . Its exact mass is 377.15 and its molecular weight is 377.404 . The elemental analysis shows that it contains Carbon (63.65%), Hydrogen (5.07%), Nitrogen (18.56%), and Oxygen (12.72%) .
Physical And Chemical Properties Analysis
Enzaplatovir is a small molecule drug . Its molecular formula is C20H19N5O3 , and it has an exact mass of 377.15 and a molecular weight of 377.404 .
Applications De Recherche Scientifique
Potential Antiviral Activity Against SARS-CoV-2 : A study highlighted the screening of various agents for antiviral activity against SARS-CoV-2, where enzaplatovir was listed among potential drugs. This suggests its applicability in managing COVID-19 (Mishra, 2021).
Drug Repurposing for COVID-19 : Another study focused on drug repurposing identified enzaplatovir as one of several drugs with potential efficacy against the receptor-binding domain of SARS-CoV-2's spike protein. This in silico approach underlines the potential of enzaplatovir in COVID-19 therapeutics (Behera, Mahapatra, Tripathy, & Pati, 2020)).
Orientations Futures
Enzaplatovir is currently in a phase 2a, double-blind, placebo-controlled, challenge study in healthy adult volunteers. This study is evaluating its safety and antiviral activity . The future of Enzaplatovir will depend on the results of these and other clinical trials.
Relevant Papers
There are several papers relevant to Enzaplatovir. One discusses the prevention and treatment of Respiratory Syncytial Virus Infection in children . Another paper discusses the problems and progress of Respiratory Syncytial Virus Antivirals . These papers provide valuable insights into the development and potential applications of Enzaplatovir.
Propriétés
IUPAC Name |
(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXTBCRESIJFH-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enzaplatovir | |
CAS RN |
1323077-89-9 | |
| Record name | Enzaplatovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENZAPLATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



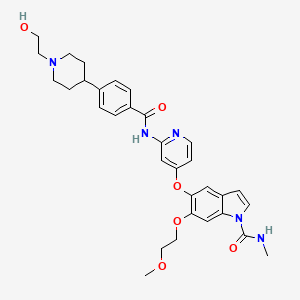
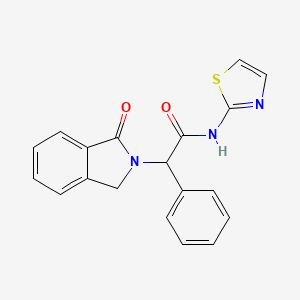
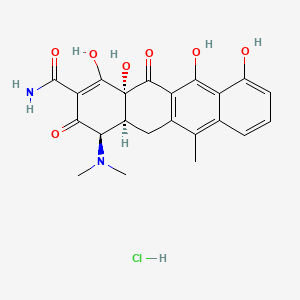
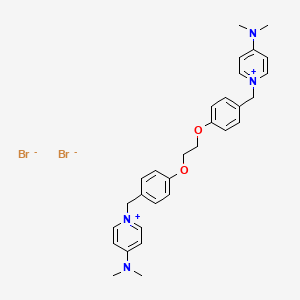

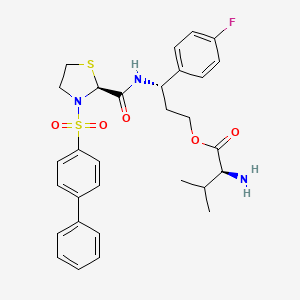

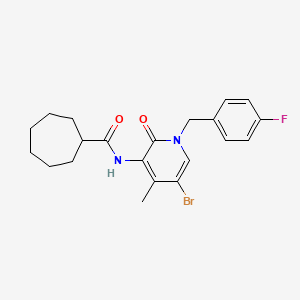
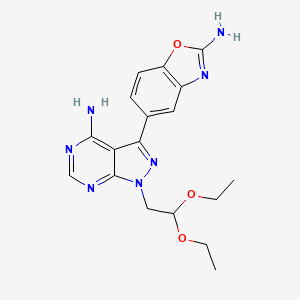
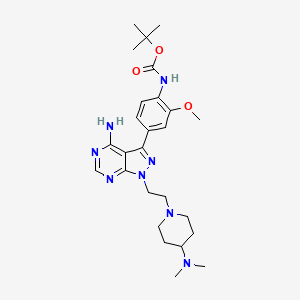
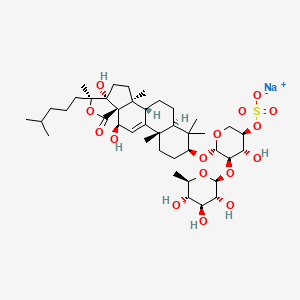
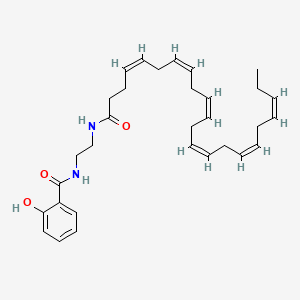
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)